3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also has methoxy groups and a fluorine atom, which can significantly affect its chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine with a carboxylic acid or its derivative to form the benzamide group. The methoxy groups could be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, and methoxy groups. The fluorine atom would be attached to the benzene ring.Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy groups could potentially undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Alzheimer's Disease Research
- Serotonin Receptors and Alzheimer's Disease : A study used a serotonin 1A (5-HT1A) molecular imaging probe, structurally related to 3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide, in PET scans to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients. This research found significant decreases in receptor densities, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
Synthesis of Fluorinated Compounds
- Synthesis of Fluorinated Heterocyclic Compounds : Fluorinated compounds, including those related to this compound, have been synthesized for applications in pharmaceutical and chemical industries. These compounds have shown efficacy in creating diverse structures such as pyrazolones and pyrimidines (Shi, Wang, & Schlosser, 1996).
Cancer Research
- Imaging Sigma-2 Receptor Status in Tumors : Fluorine-containing benzamide analogs, structurally similar to this compound, have been developed for PET imaging of sigma-2 receptors in solid tumors. These compounds showed high tumor uptake and are promising for cancer diagnosis and research (Tu et al., 2007).
Synthesis of Electroactive Polyamides
- Electroactive Fluorophores : Electroactive polyamides with bis(diphenylamino)-fluorene units, related to the chemical structure of interest, have been synthesized. These polyamides showed excellent solubility, thermal stability, and promising electrochromic characteristics, indicating their potential in materials science applications (Sun et al., 2016).
Chemical Synthesis and Design
- Synthesis of Fluoronaphthoic Acids : Research in synthesizing mono- and difluoronaphthoic acids, relevant to the structure of this compound, has been conducted. These compounds are significant in various biological applications (Tagat et al., 2002).
Photophysical Studies
- Anion-Sensing Fluorescent Probes : A study involving a fluorescent molecular system structurally related to the compound demonstrated its ability to sense fluoride ions, indicating its application in analytical chemistry (Sarkar & Samanta, 2007).
Drug Discovery
- Inhibitors for Kinase Superfamily : Substituted compounds similar to this compound have been identified as potent inhibitors of the Met kinase superfamily, showing promise in the development of new therapeutic agents (Schroeder et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-4-19(24-3,15-8-6-5-7-9-15)13-21-18(22)14-10-11-17(23-2)16(20)12-14/h5-12H,4,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAERYJPWISHQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.